Oxazole, 4,5-diphenyl-2-(4-methyl-1-piperazinyl)-
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Overview
Description
Oxazole, 4,5-diphenyl-2-(4-methyl-1-piperazinyl)- is a heterocyclic compound characterized by an oxazole ring substituted with two phenyl groups and a 4-methyl-1-piperazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 4,5-diphenyl-2-(4-methyl-1-piperazinyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4,5-diphenyl-2-aminomethyl oxazole with 4-methyl-1-piperazine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxazole, 4,5-diphenyl-2-(4-methyl-1-piperazinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as alkyl halides can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: H₂ with Pd/C, lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can lead to partially or fully hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, Oxazole, 4,5-diphenyl-2-(4-methyl-1-piperazinyl)- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
Biologically, this compound has shown potential as a pharmacophore in the development of new therapeutic agents. It can interact with various biological targets, making it a candidate for drug design and development.
Medicine
In medicine, derivatives of this compound are being explored for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The presence of the piperazine ring enhances its ability to interact with biological macromolecules.
Industry
Industrially, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism by which Oxazole, 4,5-diphenyl-2-(4-methyl-1-piperazinyl)- exerts its effects involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the piperazine ring can enhance solubility and bioavailability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Oxazole, 4,5-diphenyl-2-aminomethyl-: Similar structure but with an aminomethyl group instead of the piperazine ring.
Oxazole, 4,5-diphenyl-2-methyl-: Contains a methyl group instead of the piperazine ring.
Benzoxazole derivatives: Similar heterocyclic structure but with a benzene ring fused to the oxazole ring.
Uniqueness
Oxazole, 4,5-diphenyl-2-(4-methyl-1-piperazinyl)- is unique due to the presence of the 4-methyl-1-piperazinyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a versatile scaffold in drug discovery and material science.
Properties
CAS No. |
20503-88-2 |
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Molecular Formula |
C20H21N3O |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-4,5-diphenyl-1,3-oxazole |
InChI |
InChI=1S/C20H21N3O/c1-22-12-14-23(15-13-22)20-21-18(16-8-4-2-5-9-16)19(24-20)17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 |
InChI Key |
QAYGLHSZAFDOJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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